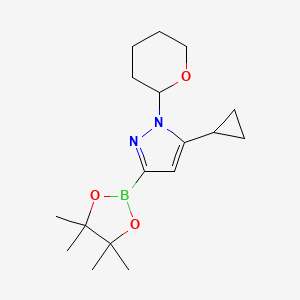
4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid is an organic compound with the molecular formula C14H14O4. It is a derivative of naphthalene, characterized by the presence of ethoxy and methoxy groups at the 4 and 5 positions, respectively, and a carboxylic acid group at the 2 position.
Vorbereitungsmethoden
The synthesis of 4-ethoxy-5-methoxy-2-naphthalenecarboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with naphthalene as the starting material.
Ethoxylation and Methoxylation:
Analyse Chemischer Reaktionen
4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethoxy-5-methoxy-2-naphthalenecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Ethoxy-5-methoxy-2-naphthalenecarboxylic acid can be compared with other similar compounds, such as:
2-Naphthalenecarboxylic acid: Lacks the ethoxy and methoxy groups, making it less versatile in certain chemical reactions.
4-Methoxy-2-naphthalenecarboxylic acid: Lacks the ethoxy group, which may affect its reactivity and applications.
5-Ethoxy-2-naphthalenecarboxylic acid:
The presence of both ethoxy and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-ethoxy-5-methoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c1-3-18-12-8-10(14(15)16)7-9-5-4-6-11(17-2)13(9)12/h4-8H,3H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
SPNVDXNWCLTXEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C2C(=CC(=C1)C(=O)O)C=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



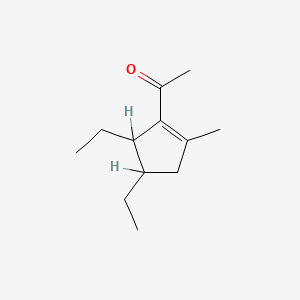

![N-(1-Cyano-cyclopropyl)-3-cyclopropylmethanesulfonyl-2-[2,2,2-trifluoro-1-(4-fluoro-phenyl)-ethylamino]-propionamide](/img/structure/B13933060.png)

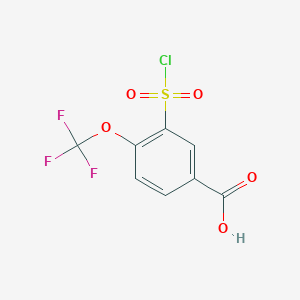
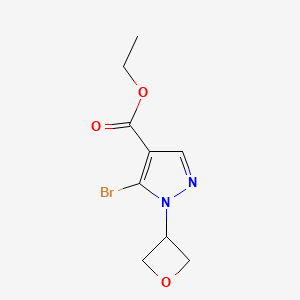

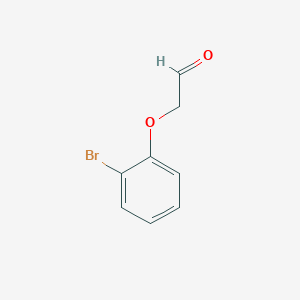
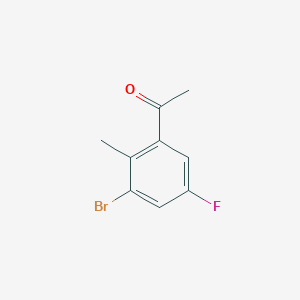
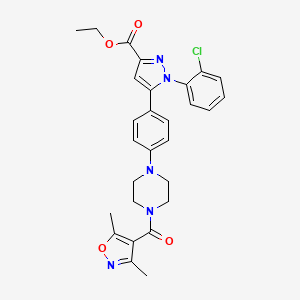
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)

